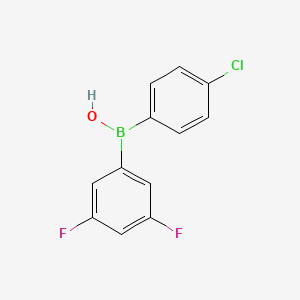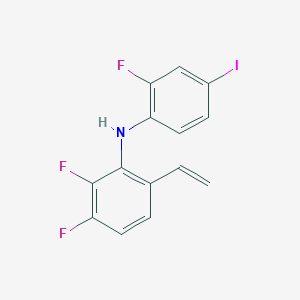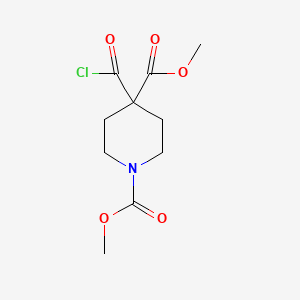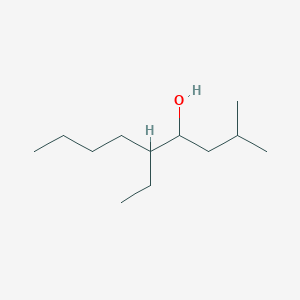![molecular formula C29H40O3 B14202997 Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate CAS No. 918500-21-7](/img/structure/B14202997.png)
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is a chemical compound known for its unique structure and properties It is an ester derivative of tetradecanoic acid, featuring a benzoyl group substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate typically involves the esterification of 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Produces 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid.
Reduction: Yields 14-[4-(4-methylbenzoyl)phenyl]tetradecanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which then exerts its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: A simpler ester of tetradecanoic acid without the benzoyl group.
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid: The acid form of the compound.
Methyl 14-[4-(4-chlorobenzoyl)phenyl]tetradecanoate: A similar compound with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is unique due to the presence of the methyl-substituted benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
918500-21-7 |
|---|---|
Molekularformel |
C29H40O3 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate |
InChI |
InChI=1S/C29H40O3/c1-24-16-20-26(21-17-24)29(31)27-22-18-25(19-23-27)14-12-10-8-6-4-3-5-7-9-11-13-15-28(30)32-2/h16-23H,3-15H2,1-2H3 |
InChI-Schlüssel |
NGLNAHIYRLRSKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)








